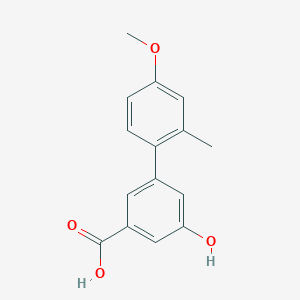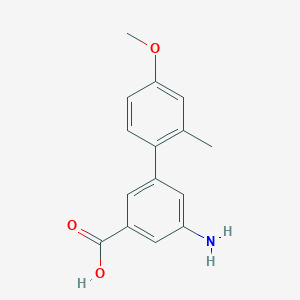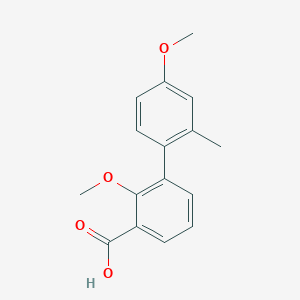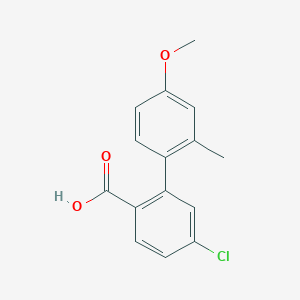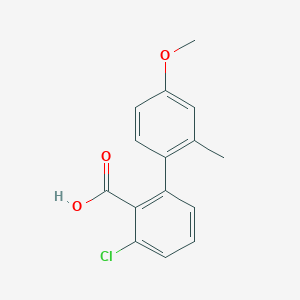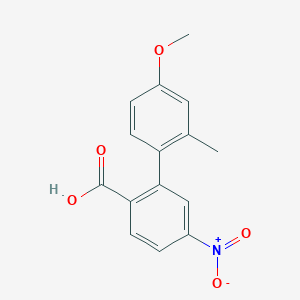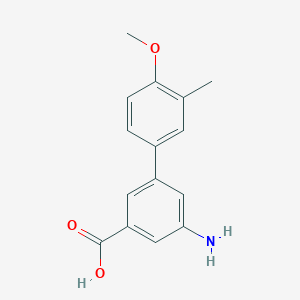
6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, or 6-FMA, is a synthetic organic compound with a molecular formula of C13H12O3F. It is a white, odorless crystalline solid with a melting point of 140-142 °C. 6-FMA is a fluorinated analogue of the drug 2-methoxy-4-methylphenylbenzoic acid (4-MMA) and has been used in scientific research for its potential applications in pharmaceuticals, biochemistry, and physiology.
科学研究应用
6-FMA has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anticonvulsant. It has been studied as a potential anti-inflammatory agent, and it has been investigated for its potential role in the inhibition of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 6-FMA is not fully understood. However, it is thought to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) and as an antagonist of the neurotransmitter glutamate. It is also thought to act as an agonist of the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
6-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, and it has been shown to modulate the activity of the neurotransmitter glutamate.
实验室实验的优点和局限性
One of the main advantages of using 6-FMA in laboratory experiments is its high purity. It is typically available in a 95% pure form, which makes it suitable for use in a variety of experiments. It is also relatively inexpensive and is easy to store and handle. However, there are some limitations to using 6-FMA in laboratory experiments. It is not approved for human consumption, so it should not be used in experiments involving human subjects. Additionally, it is not approved for use in animals, so it should not be used in experiments involving animal subjects.
未来方向
Some potential future directions for 6-FMA research include investigating its potential as a treatment for depression and anxiety, exploring its potential as an anti-inflammatory agent, and exploring its potential as an inhibitor of the enzyme monoamine oxidase. Additionally, further research could be conducted to better understand the mechanism of action of 6-FMA and to determine its effects on other neurotransmitters. Finally, further research could be conducted to explore its potential applications in the pharmaceutical industry.
合成方法
6-FMA can be synthesized by reacting 4-methoxy-2-methylphenylbenzoic acid (6-Fluoro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%) with fluorine in a halogenation reaction. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at room temperature. The reaction is complete within a few minutes and yields 6-FMA in a high purity form.
属性
IUPAC Name |
2-fluoro-6-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-8-10(19-2)6-7-11(9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPJFPNKXSQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689972 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-46-2 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


